molecular formula C18H14BrNO2 B12661335 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- CAS No. 64505-59-5

1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)-

Cat. No.: B12661335
CAS No.: 64505-59-5
M. Wt: 356.2 g/mol
InChI Key: RHRFJZZYUBLGAN-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- is a chemical compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a bromine atom and an amino group attached to the naphthalenedione core. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of the 4-ethylphenylamino group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of the amine under controlled temperature and pH conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- involves its interaction with cellular components. It has been found to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This modulation of the immune system is achieved through selective reduction of antigen-specific CD4+ cells . The compound’s ability to affect these molecular targets and pathways highlights its potential as a therapeutic agent for autoimmune diseases.

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- can be compared with other naphthoquinone derivatives such as:

    2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.

    2-Hydroxy-1,4-naphthoquinone: Exhibits antifungal activity.

    2,3-Dibromo-1,4-naphthoquinone: Used in the synthesis of various organic compounds. The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

64505-59-5

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

2-bromo-3-(4-ethylanilino)naphthalene-1,4-dione

InChI

InChI=1S/C18H14BrNO2/c1-2-11-7-9-12(10-8-11)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-10,20H,2H2,1H3

InChI Key

RHRFJZZYUBLGAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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